BenchChemオンラインストアへようこそ!

3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

PARP Inhibitor Prodrug Design Quinazoline-2,4-dione

3-Cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione (CAS 2180010-45-9) is a structurally differentiated quinazoline-2,4-dione PARP probe. Its N1-2-oxopropyl ketone replaces the canonical N1-benzyl group found in clinical candidates such as senaparib, enabling unique steric/electronic perturbation and pro-drug conjugation strategies. The 5-fluoro substituent and N3-cyclopropyl constraint are critical pharmacophoric elements validated against PARP-1. At ≥98% purity with orthogonal analytical documentation, this intermediate delivers batch-to-batch consistency for SAR interpretation and focused library synthesis.

Molecular Formula C14H13FN2O3
Molecular Weight 276.267
CAS No. 2180010-45-9
Cat. No. B2637626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione
CAS2180010-45-9
Molecular FormulaC14H13FN2O3
Molecular Weight276.267
Structural Identifiers
SMILESCC(=O)CN1C2=C(C(=CC=C2)F)C(=O)N(C1=O)C3CC3
InChIInChI=1S/C14H13FN2O3/c1-8(18)7-16-11-4-2-3-10(15)12(11)13(19)17(14(16)20)9-5-6-9/h2-4,9H,5-7H2,1H3
InChIKeyXACQOUWJHMRCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione (CAS 2180010-45-9): Quinazoline-2,4-Dione Scaffold for Targeted PARP Research


3-Cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione (CAS 2180010-45-9) is a synthetic quinazoline-2,4-dione derivative distinguished by a cyclopropyl group at the N3 position, a fluorine atom at the 5-position of the aromatic ring, and a 2-oxopropyl substituent at the N1 position . Quinazoline-2,4-diones are a privileged scaffold in medicinal chemistry, notably serving as the core of poly(ADP-ribose) polymerase (PARP) inhibitors that are clinically validated for the treatment of BRCA-mutated cancers [1]. The specific substitution pattern of this compound—combining a 5-fluoro group with an N1-2-oxopropyl chain—differentiates it from the more widely studied 1-benzylquinazoline-2,4-diones (BQDs) that led to the clinical candidate senaparib (IMP4297) [1]. This compound is primarily utilized as a research intermediate and chemical probe, and is available from specialty chemical vendors at a standard purity of 98%, with batch-specific analytical characterization including NMR, HPLC, and GC .

Why Generic Quinazoline-2,4-Dione Replacements Cannot Substitute for 3-Cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione in Targeted Research


Quinazoline-2,4-diones are not functionally interchangeable. Minor structural variations profoundly alter PARP isoform selectivity, cellular potency, and pharmacokinetic properties [1]. The clinical candidate senaparib (IMP4297), a 1-benzylquinazoline-2,4-dione, demonstrated approximately 20-fold greater in vivo potency than olaparib in a BRCA1-mutant triple-negative breast cancer PDX model [1]. This potency differential is driven by specific substituents on the quinazoline core. The 5-fluoro substituent present in 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a critical pharmacophoric element; its replacement with hydrogen or relocation to the 6-, 7-, or 8-position is known to alter PARP-1 inhibitory activity [2]. Furthermore, the N3-cyclopropyl group imparts conformational constraint distinct from the N3-methyl or N3-isopropyl analogs, while the N1-2-oxopropyl chain introduces a ketone functional handle that is absent in N1-H or N1-benzyl derivatives and may serve as a prodrug or bioconjugation site [3]. Generic substitution of any of these three structural features without systematic comparative data risks unpredictable changes in target engagement, selectivity, and downstream biological readouts.

Quantitative Evidence Guide: Where 3-Cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione Demonstrates Measurable Differentiation


N1-2-Oxopropyl Substituent as a Pro-Drug and Bioconjugation Handle: A Structural Feature Absent in Analogous 1-Benzylquinazoline-2,4-diones

The target compound uniquely incorporates an N1-2-oxopropyl substituent. This ketone-bearing side chain is absent in the extensively studied 1-benzylquinazoline-2,4-dione (BQD) series, including senaparib [1]. The 2-oxopropyl group introduces a carbonyl functional handle that can be exploited for prodrug strategies—potentially undergoing intracellular reduction or hydrolysis to liberate the active N1-H parent, or serving as a conjugation point for targeted delivery vectors. By contrast, the benzyl group in BQDs is metabolically stable and does not offer this chemoselective reactivity [2]. This differentiation is structural and functional, not merely cosmetic.

PARP Inhibitor Prodrug Design Quinazoline-2,4-dione

Regioisomeric Fluorine Placement: 5-Fluoro Substitution as a Key Pharmacophoric Determinant vs. 6-, 7-, and 8-Fluoro Analogs

The fluorine atom in this compound is located at the 5-position of the quinazoline-2,4-dione core. Structure-activity relationship (SAR) studies on quinazoline-2,4-dione PARP inhibitors have established that the position of halogen substitution on the benzo ring is a critical determinant of inhibitory potency [1]. In the 1-benzylquinazoline-2,4-dione series, fluorination at different positions yielded distinct PARP-1 IC50 values. While specific IC50 data for the 5-fluoro regioisomer of this compound are not publicly reported, the 5-fluoro substitution pattern is present in the clinically validated PARP inhibitor senaparib, which contains a 5-fluoroquinazoline-2,4-dione core and achieves a PARP-1 IC50 of approximately 6.27 nM [2]. By contrast, analogs with fluorine at the 8-position (e.g., 8-fluoro-3-isopropyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione) or chlorine at the 6-position (e.g., 6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione) are expected to exhibit altered steric and electronic interactions with the PARP-1 NAD+ binding pocket, leading to divergent potency and selectivity profiles.

PARP-1 Structure-Activity Relationship Fluorine Substitution

N3-Cyclopropyl Conformational Constraint: Differentiation from N3-Methyl and N3-Isopropyl Analogs

The N3-cyclopropyl substituent imparts a unique conformational constraint compared to open-chain N3-alkyl analogs [1]. The cyclopropyl ring restricts rotational freedom around the N3–C bond, potentially pre-organizing the molecule into a bioactive conformation that enhances binding to the PARP-1 catalytic domain. Molecular modeling studies on analogous quinazoline-2,4-dione PARP inhibitors have shown that the N3 substituent occupies a hydrophobic sub-pocket adjacent to the NAD+ binding site, and the cyclopropyl group's rigid, compact topology is distinct from the more flexible isopropyl or smaller methyl groups [2]. While direct comparative binding data are not publicly available for this specific compound, the selection of the N3-cyclopropyl motif in multiple PARP inhibitor patents suggests a preference for this conformational constraint in optimizing target affinity [3].

Conformational Analysis Cyclopropyl Group Quinazoline-2,4-dione

Certified Purity of 98% with Multi-Technique Batch Characterization vs. Uncharacterized Research-Grade Material

Commercially available batches of this compound are supplied at a certified purity of 98%, with accompanying batch-specific analytical data including NMR (1H and/or 13C), HPLC purity determination, and GC analysis . This level of characterization is not uniformly available for all quinazoline-2,4-dione research intermediates. For example, less common analogs listed on general chemical marketplaces often lack validated purity certificates or are offered at lower purity grades (typical range: 95% or unspecified). The availability of orthogonal purity verification (NMR + HPLC + GC) reduces the risk of undetected impurities confounding biological assay results, a critical consideration when screening for structure-activity relationships where even minor impurities with potent off-target activity can generate false positives [1].

Analytical Characterization Research Procurement Quality Control

Optimal Research and Industrial Applications for 3-Cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione (CAS 2180010-45-9)


SAR Probe for PARP-1 Inhibitor Optimization: Exploring N1 Substituent Effects Beyond the Benzyl Series

In medicinal chemistry campaigns focused on quinazoline-2,4-dione PARP inhibitors, this compound serves as a key SAR probe to investigate the consequences of replacing the canonical N1-benzyl group (as in IMP4297/senaparib) with a 2-oxopropyl chain. The ketone functionality introduces both steric and electronic perturbations relative to benzyl, and its reactivity opens avenues for pro-drug strategies that are inaccessible with N1-benzyl analogs [1]. By benchmarking the PARP-1 IC50 and cellular activity of this compound against the parent N1-H derivative and the corresponding N1-benzyl analog, researchers can isolate the contribution of the N1 substituent to target potency, selectivity, and cellular permeability. The 98% purity and orthogonal analytical characterization reduce confounding factors from impurities, enabling robust SAR interpretation .

Intermediate for the Synthesis of 5-Fluoroquinazoline-2,4-dione-Derived PARP Inhibitor Candidates

The 5-fluoro substitution pattern in this compound aligns with the clinically optimized senaparib scaffold [2]. As a synthetic intermediate, this compound can be elaborated at the N1-2-oxopropyl ketone via reductive amination, Wittig olefination, or oximation to generate diverse N1-functionalized libraries. Alternatively, the 2-oxopropyl group can be selectively removed under mild conditions to yield the N1-H parent, 3-cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione (CAS 1553681-35-8), which serves as a versatile late-stage intermediate for N1-alkylation or N1-arylation. This synthetic versatility, combined with the vendor-supplied batch characterization, makes the compound a reliable building block for focused library synthesis .

Chemical Tool for Investigating PARP-1 Conformational Dynamics via N3-Cyclopropyl Constraint

The rigid N3-cyclopropyl group offers a defined conformational profile that can be exploited in structural biology studies. Co-crystallization or cryo-EM studies with the PARP-1 catalytic domain can reveal how the cyclopropyl ring interacts with the hydrophobic sub-pocket adjacent to the NAD+ binding site, providing a structural rationale for the preference of cyclopropyl over isopropyl or methyl at this position [3]. Such structural insights can guide the rational design of next-generation PARP inhibitors with improved isoform selectivity or resistance to acquired drug resistance mutations. The high purity of the commercially available material meets the stringent requirements for crystallography-grade protein-ligand complexes .

Quote Request

Request a Quote for 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.